molecular formula C20H20N2O5 B557682 Fmoc-D-isoGln-OH CAS No. 292150-20-0

Fmoc-D-isoGln-OH

Cat. No.: B557682
CAS No.: 292150-20-0
M. Wt: 368.4 g/mol
InChI Key: MZRFDZFXTSDMFA-UHFFFAOYSA-N
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Description

Fmoc-D-isoGln-OH, also known as (4R)-5-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoic acid, is a derivative of glutamine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group.

Scientific Research Applications

Fmoc-D-isoGln-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of peptides and proteins.

    Biology: It is employed in the study of protein structure and function.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is utilized in the production of synthetic peptides for various applications, including diagnostics and research.

Safety and Hazards

When handling Fmoc-D-isoGln-OH, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers

The relevant papers retrieved do not provide additional information on this compound .

Mechanism of Action

Target of Action

Fmoc-D-isoGln-OH is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound acts as a protective group for the amino group of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . It is rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved with this compound is peptide synthesis . The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . The removal of the Fmoc group using acidic hydrogenation offers a nonbasic option for the deprotection and in situ protection of the resulting deprotected amine .

Pharmacokinetics

It is known that the compound has high gi absorption and is a p-gp substrate .

Result of Action

The result of the action of this compound is the protection of the amino group during peptide synthesis, allowing for the formation of peptide bonds without unwanted side reactions . This leads to the successful synthesis of peptides of varying lengths and complexities .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the compound is stable under acidic conditions . It is typically stored in a dry environment at 2-8°C . The compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other reactive substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-isoGln-OH typically involves the protection of the amino group of D-iso-glutamine with the Fmoc group. This can be achieved by reacting D-iso-glutamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-isoGln-OH undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the formation of the free amino group.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products Formed

    Deprotection: The major product is the free amino group of D-iso-glutamine.

    Coupling: The major products are peptides containing D-iso-glutamine residues.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Gln-OH: Similar to Fmoc-D-isoGln-OH but with a different stereochemistry.

    Fmoc-D-Ser(tBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-D-Lys(Boc)-OH: Contains both Fmoc and Boc protecting groups for different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which makes it particularly useful in the synthesis of peptides containing D-iso-glutamine residues. Its ability to protect the amino group while allowing for selective deprotection under mild conditions sets it apart from other similar compounds.

Properties

IUPAC Name

5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c21-19(25)17(9-10-18(23)24)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,25)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRFDZFXTSDMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435506
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292150-20-0
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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